molecular formula C6H3ClF2O3S B13249624 3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1261825-33-5

3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13249624
CAS No.: 1261825-33-5
M. Wt: 228.60 g/mol
InChI Key: LGQBWHWCNMNFRS-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O3S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the introduction of sulfonyl chloride and fluorine groups onto a benzene ring. One common method is the sulfonylation of 3,6-difluorophenol with chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are used in coupling reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Biaryl Compounds: Formed by coupling reactions.

Scientific Research Applications

3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The presence of fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride: Similar structure but with fluorine atoms at different positions.

    2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride: Another isomer with different fluorine and hydroxyl group positions.

    4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride: Contains only one fluorine atom.

Uniqueness

3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms enhances its electrophilicity and makes it a valuable reagent in organic synthesis.

Properties

CAS No.

1261825-33-5

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

3,6-difluoro-2-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-4(9)2-1-3(8)5(6)10/h1-2,10H

InChI Key

LGQBWHWCNMNFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)S(=O)(=O)Cl)F

Origin of Product

United States

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